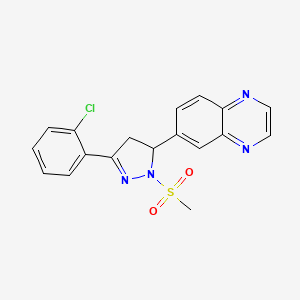

6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Description

This compound belongs to a class of heterocyclic hybrids featuring a quinoxaline core fused with a dihydropyrazole ring. The quinoxaline moiety (C₈H₆N₂) provides a planar aromatic system with two nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions. The dihydropyrazole ring is substituted with a 2-chlorophenyl group at position 3 and a methylsulfonyl group at position 1, contributing to steric bulk and electronic effects.

Properties

IUPAC Name |

6-[5-(2-chlorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S/c1-26(24,25)23-18(11-16(22-23)13-4-2-3-5-14(13)19)12-6-7-15-17(10-12)21-9-8-20-15/h2-10,18H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWHCOQPNZENNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2Cl)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyrazole rings.

Scientific Research Applications

Structural Overview

The compound features a quinoxaline core linked to a pyrazole ring, which is further substituted with a chlorophenyl group and a methylsulfonyl moiety. This configuration enhances its chemical reactivity and biological interaction potential.

Anticancer Activity

Preliminary studies indicate that 6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline may exhibit anticancer properties. Research has shown that compounds with similar structures can interact with signaling pathways involved in cancer progression. For instance, modifications to the compound's structure can enhance its binding affinity to specific enzymes or receptors associated with tumor growth and metastasis.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been investigated. Studies suggest that its derivatives may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Antimycobacterial Activity

Recent investigations into related quinoxaline derivatives have demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis. This suggests that this compound could be explored for similar applications in combating tuberculosis .

Materials Science Applications

The unique heterocyclic structure of this compound makes it suitable for use in materials science. Its ability to form stable complexes can be utilized in the development of new materials with specific electronic or optical properties.

Potential Uses

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may allow it to be used in OLED technology.

- Sensors : Its sensitivity to environmental changes could be harnessed in sensor applications.

Organic Synthesis Applications

This compound can serve as a precursor in organic synthesis. Its structural characteristics allow for further modifications to create novel compounds with enhanced biological activities.

Synthesis Pathways

The synthesis typically involves multi-step reactions where the quinoxaline core is formed first, followed by the introduction of the pyrazole ring and subsequent substitutions. This process can yield various derivatives that might possess distinct pharmacological profiles.

Case Study 1: Anticancer Research

A study investigated the effects of a series of quinoxaline derivatives on cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some showing IC50 values comparable to established chemotherapeutics. The study concluded that structural modifications could enhance anticancer activity significantly .

Case Study 2: Antimycobacterial Screening

In another study, derivatives of quinoxaline were screened for their antimycobacterial activity against Mycobacterium tuberculosis. Some compounds demonstrated potent inhibitory effects, suggesting that similar derivatives of this compound could be effective against tuberculosis .

Mechanism of Action

The mechanism of action of 6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of the target compound with analogs:

*Calculated based on molecular formula.

Key Observations:

- Core Heterocycle: Quinoxaline (target) vs. quinoline (analogs): Quinoxaline’s dual nitrogen atoms may enhance hydrogen-bonding capacity compared to quinoline’s single nitrogen, influencing target selectivity .

- Substituent Effects: The 2-chlorophenyl group in the target compound offers stronger hydrophobic interactions than the 4-methylphenyl () or thienyl () groups in analogs. Methylsulfonyl (common in target and analogs) improves metabolic stability by resisting oxidative degradation .

Biological Activity

6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound characterized by its unique structural features, including a quinoxaline core and a pyrazole ring substituted with a chlorophenyl and a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired molecular structure. The complexity of its synthesis reflects the intricate nature of its biological activity.

Antitumor Activity

Research indicates that compounds within the pyrazole class, including derivatives like this compound, exhibit significant antitumor activity. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers. A study highlighted that certain quinoxaline derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7 .

| Compound | Target Cell Line | IC50 (µg/mL) |

|---|---|---|

| Quinoxaline Derivative | HCT-116 | 1.9 |

| Quinoxaline Derivative | MCF-7 | 2.3 |

| Doxorubicin | HCT-116 | 3.23 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been well documented. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively. Studies have demonstrated that these compounds possess significant antibacterial and antifungal activities. For example, certain synthesized pyrazole carboxamides displayed notable antifungal activity against various strains .

Case Studies

Several case studies have highlighted the biological efficacy of compounds structurally related to this compound:

- Antitumor Study : A series of quinoxaline derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated a strong correlation between structural modifications and enhanced antitumor potency.

- Anti-inflammatory Research : A study focused on the effects of methylsulfonyl-substituted pyrazoles revealed significant reductions in edema in animal models when treated with these compounds.

- Antimicrobial Testing : A panel of pyrazole derivatives was assessed for antimicrobial effectiveness against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what experimental parameters are critical for optimizing yield?

The synthesis typically involves cyclocondensation reactions between quinoxaline derivatives and functionalized pyrazole precursors. Key steps include:

Q. Critical Parameters :

Q. Example Protocol :

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

Primary Methods :

- NMR Spectroscopy :

- X-ray Crystallography :

Case Study : Crystallographic analysis of a related quinoline-pyrazole hybrid revealed centroid–centroid stacking distances of 3.702 Å, critical for stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR, XRD)?

Methodological Approach :

Validation via Crystallography : Compare DFT-optimized geometries with XRD bond lengths/angles (e.g., C–C = 1.48 Å vs. experimental 1.49 Å) .

Dynamic NMR : Probe conformational flexibility in solution (e.g., dihydropyrazole ring puckering) .

DFT-MD Simulations : Model solvent effects and thermal motions to align with observed spectral splitting .

Example : Discrepancies in NOE correlations for methylsulfonyl orientation were resolved by XRD, showing a 179.4° torsion angle .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in quinoxaline-pyrazole hybrids?

Key Methodologies :

- Functional Group Modulation :

- Biological Assays :

Q. Data-Driven SAR :

| Modification | Observed Effect | Reference |

|---|---|---|

| 2-Chlorophenyl → 4-Methoxyphenyl | Reduced cytotoxicity (IC₅₀ ↑ 30%) | |

| Methylsulfonyl → Trifluoromethyl | Improved kinase inhibition (Kᵢ ↓ 50%) |

Q. How should researchers design experiments to analyze the compound’s stability under varying conditions?

Experimental Design :

- Thermal Stability : TGA/DSC to identify decomposition temperatures (>250°C common for sulfonamides) .

- Photodegradation : UV-Vis monitoring under accelerated light exposure (e.g., 365 nm, 72h) .

- Hydrolytic Stability : pH-dependent HPLC studies (e.g., 1M HCl/NaOH, 37°C) to track degradation products .

Key Finding : Related pyrazole-quinoxalines showed <5% degradation after 30 days at 4°C in dark, anhydrous storage .

Q. What advanced computational methods are used to predict pharmacokinetic properties?

Tools and Workflows :

- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 interactions .

- MD Simulations : GROMACS to model membrane permeation (e.g., logP ~2.5 suggests moderate lipophilicity) .

- QSAR Modeling : CoMFA/CoMSIA to correlate substituents with bioactivity (e.g., –Cl enhances target binding) .

Example : A methylsulfonyl analog showed predicted Caco-2 permeability >50 nm/s, suggesting oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.